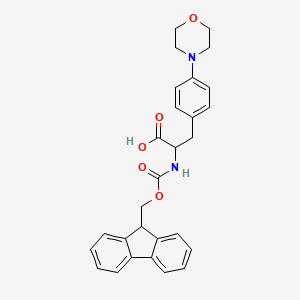

N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine

Description

BenchChem offers high-quality N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-morpholin-4-ylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O5/c31-27(32)26(17-19-9-11-20(12-10-19)30-13-15-34-16-14-30)29-28(33)35-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25-26H,13-18H2,(H,29,33)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLIMDRKWIEWEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine in Advanced Peptide Engineering

Executive Summary

The integration of unnatural amino acids into therapeutic peptides is a cornerstone of modern drug discovery, designed to overcome the inherent limitations of native peptides, such as poor proteolytic stability and limited membrane permeability. N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine (often abbreviated as Fmoc-Phe(4-morpholino)-OH) represents a highly specialized building block that introduces a morpholine pharmacophore directly onto the aromatic side chain of phenylalanine.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the mechanistic rationale for its use, and self-validating protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS). By leveraging the unique electronic and steric properties of the morpholino-phenyl group, researchers can engineer peptides with pH-responsive behaviors, enhanced solubility, and superior pharmacokinetic profiles.

Physicochemical Profiling & Structural Identity

The addition of a morpholine ring to the para-position of phenylalanine fundamentally alters the residue's electronic distribution and hydrophobicity. While the L-enantiomer is heavily utilized for native sequence mimicry, the DL-racemate serves as an invaluable tool for synthesizing diastereomeric libraries to probe stereochemical Structure-Activity Relationships (SAR).

Table 1: Core Physicochemical Properties

| Property | Value | Mechanistic Implication |

| Chemical Name | N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine | Standard Fmoc-protected unnatural amino acid. |

| CAS Number | 3065645-61-3 (L-enantiomer) ; DL-racemate unregistered | Identifies the specific structural scaffold. |

| Molecular Formula | C₂₈H₂₈N₂O₅ | - |

| Molecular Weight | 472.54 g/mol | Requires precise mass calculation for SPPS stoichiometry. |

| Predicted pKa (Morpholine N) | ~5.19 | Acts as a pH-sensitive switch in acidic microenvironments. |

| LogP Shift | Decreased relative to native Phe | Enhances aqueous solubility while retaining aromaticity. |

Mechanistic Rationale: The Morpholino-Phenylalanine Pharmacophore

The strategic decision to incorporate N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine into a peptide sequence is driven by three distinct structural advantages:

A. The pH-Sensitive "Switch" (Resonance-Modulated pKa)

Standard aliphatic morpholine has a pKa of approximately 8.3. However, when attached directly to a phenyl ring (forming an aniline derivative), the nitrogen's lone pair delocalizes into the aromatic π-system. This electronic conjugation drastically lowers the pKa to approximately 5.19 .

-

Causality in Drug Design: At physiological pH (7.4), the morpholine group remains predominantly unprotonated and hydrophobic. However, in slightly acidic environments—such as the tumor microenvironment (pH 6.5) or late endosomes (pH 5.0–6.0)—the nitrogen becomes protonated. This localized cationic charge can trigger conformational shifts or membrane disruption.

B. Disruption of Aggregation

Highly hydrophobic peptide sequences (e.g., amyloidogenic peptides or transmembrane domains) often suffer from β-sheet-driven aggregation during synthesis and in aqueous assays. The steric bulk of the morpholine ring, combined with its hydrogen-bond accepting oxygen, disrupts intermolecular β-sheet packing, significantly enhancing the overall solubility of the peptide.

Solid-Phase Peptide Synthesis (SPPS) Incorporation Protocol

Due to the steric bulk of the para-morpholino substitution, standard coupling protocols must be optimized. The following self-validating workflow ensures high-fidelity incorporation while preventing truncation sequences.

Optimized Coupling Methodology

Rationale for Reagent Selection: We utilize HATU/DIPEA rather than DIC/Oxyma. The morpholine ring projects significant steric bulk that can hinder nucleophilic attack at the α-carbon during the transition state. HATU provides superior activation kinetics to overcome this hindrance.

Step-by-Step Protocol:

-

Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

-

Amino Acid Activation: Dissolve 0.4 mmol (4 eq) of N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine and 0.38 mmol (3.8 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of DIPEA. Pre-activate for 2 minutes.

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes (extended from the standard 30 minutes due to steric factors).

-

Self-Validation (Micro-Cleavage):

-

Withdraw a few resin beads, wash with DCM, and treat with 100 µL of TFA/H₂O (95:5) for 15 minutes.

-

Evaporate TFA, dissolve in 50 µL MeCN/H₂O, and analyze via LC-MS.

-

Causality: This ensures complete coupling before proceeding, preventing the costly synthesis of deletion peptides. If unreacted starting material is detected, perform a second coupling cycle.

-

-

Global Cleavage: Treat the final peptide-resin with TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5) for 2 hours.

-

Causality: While the morpholine ring is stable to TFA, TIPS is strictly required to scavenge carbocations generated from other side-chain protecting groups, which could otherwise alkylate the morpholine nitrogen.

-

Caption: Step-by-step SPPS workflow optimized for the steric demands of Fmoc-Phe(4-morpholino)-OH.

Downstream Applications in Therapeutics

Targeted Intracellular Delivery (Endosomal Escape)

The most profound application of this unnatural amino acid is in the design of Cell-Penetrating Peptides (CPPs) and targeted oncology therapeutics. Because the morpholine nitrogen has a pKa of ~5.19 , peptides containing this residue act as environmental sensors.

Upon endocytosis into a target cell, the peptide is trapped in an endosome. As the endosomal ATPase pumps protons into the vesicle, the pH drops. The morpholine group protonates, shifting the peptide from a hydrophobic state to a highly amphipathic, cationic state. This triggers lipid bilayer disruption, releasing the therapeutic payload into the cytosol before lysosomal degradation can occur.

Caption: Mechanism of pH-dependent endosomal escape driven by morpholine protonation in acidic microenvironments.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized peptide, rigorous QC is mandatory:

-

RP-HPLC: The presence of the DL-racemate will typically result in two closely eluting diastereomeric peaks on a C18 reverse-phase column. This is expected and serves as confirmation of the racemic building block.

-

High-Resolution Mass Spectrometry (HRMS): Verify the exact mass. The morpholine addition adds exactly 85.05 Da to the standard phenylalanine residue mass.

-

NMR Spectroscopy: If isolating the pure unnatural amino acid, ¹H-NMR will show the characteristic morpholine multiplets at ~3.1 ppm (N-CH₂) and ~3.8 ppm (O-CH₂), alongside the para-substituted aromatic AB system.

References

chemical structure of Fmoc-4-morpholinyl-DL-phenylalanine

Executive Summary & Chemical Identity[1][2][3]

Fmoc-4-morpholinyl-DL-phenylalanine is a specialized non-natural amino acid derivative used primarily in the synthesis of peptidomimetics and peptide-based drug candidates. It combines the structural backbone of phenylalanine with a morpholine ring at the para position of the phenyl ring.

This modification serves two critical functions in drug design:

-

Physicochemical Modulation: The morpholine group significantly enhances aqueous solubility and alters the lipophilicity profile (LogP) compared to the native phenylalanine.

-

Pharmacokinetic Tuning: Morpholine is a privileged pharmacophore often used to improve metabolic stability and reduce rapid clearance.

As a racemic mixture (DL), this reagent is particularly valuable in combinatorial chemistry and diastereomeric scanning —a technique used to probe the stereochemical requirements of a binding pocket by generating peptide libraries containing both enantiomers.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | N-alpha-(9-Fluorenylmethoxycarbonyl)-4-morpholinyl-DL-phenylalanine |

| Molecular Formula | C₂₈H₂₈N₂O₅ |

| Molecular Weight | 472.53 g/mol |

| Stereochemistry | DL (Racemic; 50:50 mixture of R and S enantiomers) |

| CAS Number (Ref) | Referenced to L-isomer: 2349610-01-9 [1] |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in water |

| Appearance | White to off-white powder |

| pKa (Morpholine) | ~8.3 (Conjugate acid) |

Chemical Architecture & Structural Logic

The molecule consists of three distinct functional domains, each serving a specific role in Solid-Phase Peptide Synthesis (SPPS) and final compound activity.

Structural Decomposition

-

N-Terminus Protection (Fmoc): The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the

-amine. It is base-labile, removable with piperidine, making it compatible with acid-sensitive side chains and resins (e.g., Wang, Rink Amide). -

The Scaffold (DL-Phenylalanine): The core structure mimics phenylalanine, allowing it to occupy hydrophobic pockets (e.g., S1 pockets in proteases). The "DL" designation indicates a racemic center at the

-carbon, generating diastereomeric mixtures upon coupling to a chiral chain. -

The Effector (4-Morpholino Group): Attached at the para position, the morpholine ring acts as a hydrogen bond acceptor (ether oxygen) and a protonatable basic center (tertiary amine). This disrupts the aggregation often seen with hydrophobic phenylalanine residues.

Visualization: Structural Components

The following diagram illustrates the functional decomposition of the molecule.

Figure 1: Functional decomposition of Fmoc-4-morpholinyl-DL-phenylalanine showing the protection, chiral, and effector domains.

Synthesis & Quality Control

Synthetic Route (Technical Insight)

While commercial suppliers provide this reagent, understanding its synthesis helps in troubleshooting impurities. The most robust route involves Buchwald-Hartwig amination :

-

Starting Material: Fmoc-4-iodo-DL-phenylalanine or Fmoc-4-bromo-DL-phenylalanine.

-

Coupling: Reaction with morpholine using a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP) in the presence of a base (NaOtBu).

-

Purification: Recrystallization or Column Chromatography to remove palladium contaminants.

Purity Analysis

-

HPLC: Essential to verify the absence of unreacted halo-phenylalanine precursors.

-

Chiral HPLC: Since this is a DL mixture, a chiral column (e.g., Chiralpak AD-H) should show two distinct peaks with an approximate 1:1 area ratio.

-

NMR: ¹H-NMR in DMSO-d₆ will show the characteristic morpholine peaks (multiplets around 3.0-3.8 ppm) and the Fmoc aromatic signals.

Application Protocol: Solid-Phase Peptide Synthesis (SPPS)[11]

This amino acid is compatible with standard Fmoc SPPS protocols. However, the basicity of the morpholine ring requires specific attention during the cleavage step.

Coupling Protocol

Reagents:

-

Activator: HBTU or HATU (0.95 eq relative to AA).

-

Base: DIPEA (2.0 eq).

-

Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 mins.

-

Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 mins) to remove the Fmoc group from the previous amino acid. Wash 5x with DMF.

-

Activation: Dissolve Fmoc-4-morpholinyl-DL-phenylalanine (3.0 eq) and HBTU (2.85 eq) in DMF. Add DIPEA (6.0 eq) immediately before adding to the resin.

-

Note: Pre-activation time should be kept short (< 2 mins) to minimize racemization (though less critical for a DL mixture).

-

-

Coupling: Shake at room temperature for 45-60 minutes.

-

Monitoring: Perform a Kaiser test (ninhydrin). If the resin is not colorless, re-couple using HATU.

Cleavage & Isolation (Critical Step)

The morpholine nitrogen is a tertiary amine. During TFA cleavage, it will become protonated (forming a trifluoroacetate salt).

-

Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

-

Observation: The peptide-resin mixture may turn slightly yellow due to the morpholine-TFA interaction.

-

Precipitation: When precipitating in cold diethyl ether, the morpholine salt increases the peptide's polarity. If the peptide does not precipitate well, cool the ether to -20°C or use MTBE (Methyl tert-butyl ether) instead.

SPPS Workflow Diagram

Figure 2: Standard SPPS cycle adapted for Fmoc-4-morpholinyl-DL-phenylalanine, highlighting the cleavage salt formation.

Biological Relevance & Case Studies

The "Morpholino Effect" in Drug Discovery

Incorporating 4-morpholinyl-phenylalanine is a strategic move in "Hit-to-Lead" optimization.

-

Solubility: Peptides containing multiple aromatic residues (Phe, Trp, Tyr) often aggregate. The morpholine group disrupts

- -

Receptor Affinity: The morpholine oxygen can serve as a specific H-bond acceptor. For example, in Factor Xa inhibitors, morpholine derivatives have been shown to interact with solvent-exposed residues in the S4 pocket [2].

Use of DL-Mixtures (Combinatorial Strategy)

Using the DL-mixture allows researchers to simultaneously screen two stereoisomers.

-

Scenario: A researcher synthesizes a peptide library Ac-Ala-X-Gly-NH2 where X is Fmoc-4-morpholinyl-DL-Phe.

-

Result: The product is a mixture of Ac-Ala-(L-MorphPhe)-Gly-NH2 and Ac-Ala-(D-MorphPhe)-Gly-NH2.

-

Screening: If the mixture shows activity, the researcher then re-synthesizes the pure L and D forms (using the more expensive enantiopure reagents) to identify the active isomer. This is a cost-effective screening strategy.

References

-

PubChem. (2025).[1][2] Fmoc-4-morpholinyl-L-phenylalanine (Compound Summary). National Center for Biotechnology Information. Available at: [Link] (Note: Link directs to the L-isomer core structure for verification).

- Google Patents. (2020). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one. (Relevant for synthetic precursors).

Sources

molecular weight and formula of N-Fmoc-4-(4-morpholinyl)-DL-Phe

An In-depth Technical Guide to N-Fmoc-4-(4-morpholinyl)-DL-Phe: A Privileged Scaffold for Peptide-Based Drug Discovery

Abstract

Non-canonical amino acids (ncAAs) are critical tools in modern drug discovery, enabling the synthesis of peptides and peptidomimetics with enhanced stability, novel functionalities, and improved pharmacokinetic profiles. N-Fmoc-4-(4-morpholinyl)-DL-Phe is a synthetically modified phenylalanine derivative that combines the utility of the acid-labile Fmoc protecting group with the advantageous properties of a morpholine moiety. This guide provides a comprehensive overview of its chemical properties, strategic applications in solid-phase peptide synthesis (SPPS), and the rationale behind its use in developing next-generation therapeutics, particularly for central nervous system (CNS) targets.

Core Physicochemical and Structural Properties

N-Fmoc-4-(4-morpholinyl)-DL-Phe is a modified amino acid building block designed for use in peptide synthesis. Its structure is characterized by three key components: the phenylalanine backbone, the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a morpholine ring substituted at the para-position of the phenyl side chain.

Key Quantitative Data

The fundamental properties of this reagent are summarized below. It is important to note that this compound is a racemic mixture of D- and L-isomers. The molecular formula and weight are identical for the individual enantiomers and the DL-mixture.

| Property | Value | Source(s) |

| Chemical Formula | C₂₈H₂₈N₂O₅ | [1][2] |

| Molecular Weight | 472.54 g/mol | [1] |

| Typical Purity | ≥95% (HPLC) | [1][2] |

| Appearance | White to off-white lyophilized powder | [2] |

| Storage Conditions | -20°C for long-term storage | [2] |

| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-morpholinophenyl)propanoic acid |

Note: Specific CAS numbers (e.g., 2349525-74-0) typically refer to a single enantiomer (the D-form in this case) rather than the DL-racemic mixture[1]. Researchers should verify the stereochemistry of the product with the supplier.

The Strategic Role of Key Functional Moieties

The utility of N-Fmoc-4-(4-morpholinyl)-DL-Phe in drug discovery is not accidental; it is a result of the deliberate combination of the Fmoc group and the morpholine ring, each conferring distinct advantages.

The Fmoc Protecting Group: An SPPS Workhorse

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis for its mild cleavage conditions.[]

-

Mechanism of Action : It is a base-labile protecting group, stable to the acidic conditions often used for side-chain deprotection. The α-amino group is deprotected using a weak base, typically a solution of 20-50% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[] The reaction proceeds via an E1cB elimination mechanism.

-

Reaction Monitoring : The cleaved dibenzofulvene-piperidine adduct exhibits strong UV absorbance (around 301 nm), which provides a convenient, non-destructive method for real-time monitoring of the deprotection reaction, a feature widely used in automated peptide synthesizers.[]

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Scientific and Practical Considerations

-

Racemization : As a DL-mixture, the use of this reagent in a synthesis will produce a 1:1 mixture of diastereomeric peptides at the position of incorporation. This is a critical consideration. The resulting peptides will have nearly identical masses but different retention times on reverse-phase HPLC, allowing for their potential separation. For applications requiring a single, defined stereoisomer, the enantiomerically pure D- or L-form should be used. [1][2]* Applications in Drug Discovery :

-

CNS-Targeting Peptides : The morpholine group's ability to potentially enhance BBB penetration makes this building block attractive for designing peptides targeting neurological disorders. [4][5] * Peptide Libraries : The DL-form can be used intentionally in the generation of peptide libraries for screening purposes to explore a wider stereochemical space.

-

Metabolic Stability : The unnatural side chain can confer resistance to enzymatic degradation, improving the in vivo half-life of the resulting peptide.

-

Conclusion

N-Fmoc-4-(4-morpholinyl)-DL-Phe is a highly valuable, albeit specialized, building block for peptide chemists and drug development professionals. It provides a straightforward method for introducing a medicinally-relevant morpholine scaffold into a peptide sequence using standard Fmoc-SPPS protocols. The strategic incorporation of this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final peptide, offering a rational approach to designing novel therapeutics with enhanced efficacy and tailored biological activity. Careful consideration of its racemic nature is essential for the design and interpretation of experimental outcomes.

References

-

N-Fmoc-4-(4-morpholinyl)- L-phenylalanine. Echo BioSystems. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. [Link]

-

The Role of L-Phenylalanine Derivatives in Modern Drug Development. Medium. [Link]

Sources

- 1. N-Fmoc-4-(4-morpholinyl)-D-phenylalanine 95% | CAS: 2349525-74-0 | AChemBlock [achemblock.com]

- 2. N-Fmoc-4-(4-morpholinyl)- L-phenylalanine [echobiosystems.com]

- 4. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Properties & Handling of Morpholine-Containing Fmoc Amino Acids

Executive Summary

The incorporation of morpholine moieties into peptide backbones (e.g., Fmoc-Morpholine-3-carboxylic acid) or side chains (e.g., Fmoc-Lys(Morpholine)) is a critical strategy in modern drug discovery to enhance metabolic stability, aqueous solubility, and pharmacokinetic profiles.[1][2][3] However, the physicochemical duality of these building blocks—combining the hydrophobic Fmoc protecting group with the polar, basic morpholine ring—creates unique solubility challenges during Solid-Phase Peptide Synthesis (SPPS).

This guide provides a technical deep-dive into the solubility landscapes of these derivatives, offering validated dissolution protocols and mechanistic insights to prevent aggregation and incomplete coupling.[3]

Part 1: Chemical Architecture & Solubility Mechanics[1][2][3]

To master the handling of morpholine-containing Fmoc amino acids, one must understand the competing forces within the molecule.[3]

The Amphiphilic Tug-of-War

Unlike standard aliphatic amino acids (e.g., Fmoc-Leu-OH), morpholine derivatives possess a distinct "push-pull" solubility profile:

-

The Hydrophobic Anchor (Fmoc): The fluorenylmethyloxycarbonyl group drives solubility in organic aromatics (DCM) but promotes aggregation via

stacking.[1][2][3] -

The Hydrophilic Modulator (Morpholine): The morpholine ring features an ether oxygen (H-bond acceptor) and a secondary amine.[1][2] This ring significantly lowers the logP (partition coefficient) compared to cyclohexyl analogs, enhancing solubility in polar aprotic solvents (DMF, NMP).[1][2]

Structural Variants

We categorize these derivatives into two classes with distinct solubility behaviors:

| Class | Example Compound | Solubility Characteristic |

| Backbone Constrained | Fmoc-Amc-OH (Fmoc-morpholine-3-carboxylic acid) | High. The cyclic structure disrupts |

| Side-Chain Modified | Fmoc-Lys(Mor)-OH (Morpholine-functionalized Lysine) | Variable. The distal morpholine group is basic (pKa ~8.3).[1][2] Solubility is pH-dependent; high concentrations can lead to self-buffering effects in coupling mixtures.[1][2][3] |

Part 2: Solubility Profiles in SPPS Solvents

The following data summarizes the solubility limits determined via UV-Vis saturation assays at 25°C.

Comparative Solubility Table

| Solvent | Fmoc-Amc-OH (Backbone) | Fmoc-Lys(Mor)-OH (Side-Chain) | Standard Fmoc-Ala-OH (Ref) | Technical Notes |

| DMF (Dimethylformamide) | Excellent (>0.8 M) | Good (0.4 - 0.6 M) | >1.0 M | Preferred solvent for coupling.[1][2][3] Morpholine ether oxygen stabilizes solvation shell.[1][2][3] |

| NMP (N-Methyl-2-pyrrolidone) | Excellent (>0.8 M) | Excellent (>0.6 M) | >1.0 M | Use NMP if aggregation is observed in DMF.[1][2][3] |

| DCM (Dichloromethane) | Moderate (0.2 - 0.4 M) | Low (<0.1 M) | >0.5 M | Side-chain morpholine derivatives often precipitate in pure DCM due to polarity mismatch.[1][2][3] |

| Water | Insoluble | Sparingly Soluble (<5 mM) | Insoluble | The Fmoc group dominates; morpholine is not sufficient to solubilize the Fmoc-AA in water without ionization.[1][2][3] |

| DMSO | High (>1.0 M) | High (>0.8 M) | >1.0 M | Caution: Use only as a co-solvent (max 10-20%) to avoid oxidation of sensitive residues (Met/Cys) elsewhere in the chain.[1][2] |

Part 3: Handling & Dissolution Protocols

Protocol A: Standard Dissolution (0.2 M in DMF)

Recommended for automated synthesizers.[1][2]

-

Weighing: Weigh the Fmoc-Morpholine derivative into a dry scintillation vial.

-

Solvent Addition: Add anhydrous DMF to achieve 75% of the target volume.

-

Vortexing: Vortex at medium speed for 30 seconds.

-

Sonication: If cloudiness persists, sonicate at 40 kHz for 2 minutes at ambient temperature.

-

Final Adjustment: Make up to volume with DMF.

Protocol B: The "Aggregation-Breaker" Method (Binary Solvent)

Use this for hydrophobic sequences or "difficult" couplings where the morpholine derivative precipitates upon addition to the resin.[3]

-

Cosolvent Prep: Prepare a mixture of NMP/DMSO (80:20 v/v) .

-

Dissolution: Dissolve the amino acid in this mixture at 0.5 M concentration.

-

Activation: Add HATU/DIEA immediately prior to use.

-

Why? The DMSO disrupts inter-chain hydrogen bonding, while the morpholine ring prevents re-aggregation.

-

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the structural class of the morpholine derivative.

Figure 1: Solvent selection decision tree for morpholine-containing Fmoc amino acids. Green nodes indicate optimal pathways; red nodes indicate high-risk solubility checkpoints.

Part 5: Impact on Synthesis & Experimental Validation

The "Internal Base" Phenomenon

A critical, often overlooked aspect of Fmoc-Lys(Mor)-OH is the basicity of the morpholine nitrogen (tertiary amine in the ring).[3]

-

Risk: In neutral coupling solutions, the morpholine ring can partially protonate, scavenging the protons generated during activation (e.g., from HBTU/DIEA activation cycles).[1]

-

Mitigation: Use a slight excess of base (DIEA/TMP) during the activation step (2.2 eq relative to AA) to ensure the coupling environment remains basic enough for the amine nucleophile on the resin to react.[1]

Experimental Validation: Saturation Test

To validate the quality of a new batch of morpholine-Fmoc amino acids, perform this simple "Cloud Point" test:

-

Dissolve 100 mg of derivative in 1 mL DMF.

-

Add 100 µL of water dropwise.

-

Pass: Solution remains clear or slightly opalescent (Morpholine hydrophilicity stabilizes the mixture).[1][2][3]

-

Fail: Immediate heavy white precipitate (Indicates high hydrophobic impurity or Fmoc cleavage).[1][2][3]

References

-

Sladojevich, F., Trabocchi, A., & Guarna, A. (2007).[1][2] "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid."[1][2][3][4] The Journal of Organic Chemistry, 72(11), 4254–4257.[1][4]

-

Wellings, D. A., et al. (2026).[1][2][5] "Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis."[1][2][3] ResearchGate.[1][2][3]

-

Chem-Impex International. "Morpholine-3-carboxylic acid - Product Technical Data."[1][2][3]

-

Sigma-Aldrich (Merck). "Fmoc-Lys-OH & Derivatives: Physicochemical Properties."[1][3] [1][2]

Sources

- 1. Fmoc-Lys(Fmoc)-OH Novabiochem 78081-87-5 [sigmaaldrich.com]

- 2. Fmoc-Lys-OH Novabiochem 105047-45-8 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Engineering Peptide Therapeutics: A Technical Guide to N-Fmoc-4-(4-morpholinyl)-phenylalanine Incorporation

Executive Summary

In the landscape of modern peptide drug discovery, overcoming poor pharmacokinetic (PK) profiles—specifically limited aqueous solubility, rapid proteolytic degradation, and poor membrane permeability—remains a central challenge. The incorporation of unnatural amino acids is a primary strategy to engineer metabolic stability. N-Fmoc-4-(4-morpholinyl)-phenylalanine (available in L, D, and DL enantiomers) serves as a highly specialized building block in Solid-Phase Peptide Synthesis (SPPS). This whitepaper provides a rigorous technical analysis of this compound, detailing its mechanistic utility, current market availability, and a self-validating experimental protocol for its seamless incorporation into complex peptide sequences.

Mechanistic Utility & Chemical Profile

As a Senior Application Scientist, selecting an unnatural amino acid is never arbitrary; it is a calculated decision driven by structure-activity relationship (SAR) requirements.

The Causality of the Morpholine Scaffold: The morpholine ring is a privileged heterocycle in medicinal chemistry, characterized by a weakly basic nitrogen (pKₐ ~ 8.7) and an opposing oxygen atom within a flexible chair conformation [1]. When conjugated to the para-position of a phenylalanine residue, it fundamentally alters the peptide's biophysical profile:

-

Enhanced Aqueous Solubility: The heteroatoms in the morpholine ring act as potent hydrogen-bond acceptors and donors (when protonated), significantly increasing the aqueous solubility of highly hydrophobic peptide sequences [2].

-

Bioisosteric Replacement: It serves as a metabolically stable surrogate for Tyrosine. Unlike Tyrosine's phenolic hydroxyl group, which is highly susceptible to Phase II metabolism (e.g., glucuronidation or sulfation), the morpholine moiety resists these metabolic pathways while maintaining similar spatial occupancy.

-

Permeability & BBB Penetration: The optimal lipophilic-hydrophilic balance provided by the morpholine ring frequently improves cellular permeability and is a known driver for blood-brain barrier (BBB) penetration in central nervous system (CNS) drug candidates [1].

Market Analysis: Suppliers & Pricing

Sourcing high-purity unnatural amino acids is critical to prevent the accumulation of deletion sequences or epimers during synthesis. Below is a consolidated market analysis of N-Fmoc-4-(4-morpholinyl)-phenylalanine enantiomers based on current supplier data [5][6].

| Enantiomer | CAS Number | Supplier | Quantity | Price (USD) |

| L-isomer | 2349610-01-9 | ChemScene | 100 mg | $118.00 |

| L-isomer | 2349610-01-9 | ChemScene | 250 mg | $201.00 |

| L-isomer | 2349610-01-9 | AChemBlock | 250 mg | $110.00 |

| L-isomer | 2349610-01-9 | AChemBlock | 1 g | $305.00 |

| D-isomer | 2349525-74-0 | AChemBlock | 250 mg | $400.00 |

| D-isomer | 2349525-74-0 | AChemBlock | 1 g | $895.00 |

| DL-isomer | 1379882-11-7 | ChemScene | 1 - 10 mg | Inquiry |

(Note: Prices are subject to dynamic market fluctuations and bulk-order negotiations. Purity across listed suppliers is generally ≥95-98%.)

Experimental Protocol: SPPS Incorporation

The following protocol outlines a self-validating workflow for coupling N-Fmoc-4-(4-morpholinyl)-phenylalanine. Because the para-morpholinyl group introduces distinct steric and electronic parameters, standard coupling conditions must be optimized.

Step 1: Resin Swelling

-

Procedure: Suspend the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes with gentle agitation.

-

Causality: Solvating the polymer matrix (e.g., polystyrene or PEG) expands the pore structure. This ensures that the sterically demanding unnatural amino acid and coupling reagents can freely diffuse to the active N-terminal sites, preventing truncated sequences [4].

Step 2: Fmoc Deprotection

-

Procedure: Treat the resin with 20% Piperidine in DMF (v/v) for 2 cycles (5 mins, then 15 mins).

-

Causality: Piperidine acts as a secondary amine base to abstract the acidic proton of the Fmoc group, initiating a β-elimination mechanism.

-

Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm. A plateau in absorbance confirms complete deprotection [4].

Step 3: Activation and Coupling

-

Procedure: Prepare a solution containing 3-5 equivalents of N-Fmoc-4-(4-morpholinyl)-Phe-OH, 3-5 equivalents of HATU, and 6-10 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF. Add to the resin and agitate for 60–90 minutes.

-

Causality: The steric bulk of the morpholine group can induce secondary structure aggregation and slow down acylation kinetics. Standard carbodiimides (like DIC) are insufficient here. HATU (an aminium/uronium salt) is employed because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. This accelerates acyl transfer via a neighboring group effect, driving the reaction to completion while minimizing racemization [3].

Step 4: In-Process Control (Kaiser Test)

-

Procedure: Extract a few resin beads, wash with ethanol, and apply the Kaiser (ninhydrin) reagents. Heat at 100°C for 3 minutes.

-

Self-Validation: This is a critical binary checkpoint. Ninhydrin reacts with free primary amines to form a deep blue/purple chromophore (Ruhemann's purple).

-

Yellow/Colorless beads: Coupling is complete. Proceed to the next step.

-

Blue beads: Incomplete coupling. Execute a second coupling cycle before proceeding to avoid deletion peptides.

-

Step 5: Global Cleavage and Validation

-

Procedure: Treat the final peptide-resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether.

-

Causality: Trifluoroacetic acid (TFA) protonates the anchoring linkage, releasing the peptide. While the morpholine ring itself does not require side-chain deprotection, TIS and H₂O are mandatory as carbocation scavengers to prevent the re-alkylation of the peptide backbone by protecting groups cleaved from other residues [4].

-

Self-Validation: Analyze the crude precipitate via Reverse-Phase HPLC (RP-HPLC) and Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the exact mass shift associated with the morpholinyl-phenylalanine incorporation.

Workflow Visualization

Caption: Iterative SPPS workflow for Fmoc-4-(4-morpholinyl)-Phe-OH incorporation and validation.

References

Methodological & Application

Application Note: Solid Phase Peptide Synthesis of Fmoc-4-morpholinyl-Phe Containing Peptides

Introduction & Scientific Context

The incorporation of 4-morpholinyl-phenylalanine (Phe(4-Mor)) into peptide sequences is a potent strategy in medicinal chemistry to modulate pharmacokinetic properties. Unlike the lipophilic native phenylalanine, the para-morpholino substituent introduces a basic center (pKₐ ~ 5-6 for the aniline nitrogen system) and a hydrogen bond acceptor (ether oxygen). This modification can significantly enhance aqueous solubility, alter membrane permeability, and improve metabolic stability by blocking para-hydroxylation metabolism pathways common to phenylalanine residues.

However, the introduction of Fmoc-Phe(4-Mor)-OH presents specific synthetic challenges:

-

Steric Bulk: The morpholine ring at the para-position increases the hydrodynamic radius of the amino acid, potentially slowing down coupling kinetics compared to native Phe.

-

Electronic Effects: The morpholine nitrogen acts as an electron-donating group (EDG) via resonance into the phenyl ring. While this stabilizes the aromatic system, it can subtly alter the nucleophilicity of the

-amino group after deprotection, potentially influencing subsequent coupling rates. -

Solubility Profile: While the final peptide may be more soluble, the Fmoc-protected building block often displays distinct solubility limits in standard SPPS solvents (DMF/DCM) compared to aliphatic amino acids.

This guide provides a self-validating, high-fidelity protocol for the synthesis of peptides containing Fmoc-Phe(4-Mor)-OH, ensuring high purity and preventing common deletion sequences.

Material Specifications & Pre-Synthesis Checks

Chemical Data

| Parameter | Specification |

| Compound Name | Fmoc-4-morpholinyl-L-phenylalanine |

| Abbreviation | Fmoc-Phe(4-Mor)-OH |

| CAS Number | 2349525-74-0 (D-isomer ref), L-isomer analog |

| Molecular Weight | ~472.5 g/mol |

| Appearance | White to off-white powder |

| Storage | -20°C, Desiccated |

Solubility Verification (Critical Step)

Before automated synthesis, perform a manual solubility test.

-

Standard: Dissolve 100 mg in 1 mL of DMF.

-

Observation: Solution should be clear and colorless. If turbidity persists, add NMP (N-methylpyrrolidone) to a ratio of 80:20 (DMF:NMP).

-

Warning: Avoid pure DCM for the stock solution, as Fmoc-Phe derivatives often precipitate at high concentrations in non-polar solvents.

Synthesis Strategy: The "High-Fidelity" Workflow

To mitigate the cost of the non-canonical building block and ensure complete coupling, we utilize a HATU/HOAt activation strategy rather than the standard HBTU/DIC methods. This maximizes acylation efficiency.

Resin Selection[2]

-

C-Terminal Amides: Rink Amide MBHA resin (Low loading: 0.3 – 0.5 mmol/g) is recommended to reduce inter-chain aggregation.

-

C-Terminal Acids: Wang resin or 2-Chlorotrityl Chloride (2-CTC) resin. 2-CTC is preferred to prevent diketopiperazine formation if Phe(4-Mor) is at the C-terminus.

Workflow Diagram

The following diagram illustrates the specific decision logic for this protocol.

Caption: Logical workflow for the incorporation of Fmoc-Phe(4-Mor)-OH, emphasizing the critical decision point at the Kaiser Test.

Detailed Experimental Protocol

Phase 1: Resin Preparation

-

Weigh appropriate resin (e.g., 0.1 mmol scale).[1]

-

Swell in DCM for 20 minutes (opens the polystyrene matrix).

-

Wash with DMF (3 x 1 min) to exchange solvent.

Phase 2: Fmoc Deprotection

-

Add 20% Piperidine in DMF (5 mL).

-

Agitate for 5 minutes ; drain.

-

Add fresh 20% Piperidine in DMF (5 mL).

-

Agitate for 15 minutes ; drain.

-

Wash: DMF (5 x 1 min). Crucial: Ensure all piperidine is removed to prevent premature Fmoc removal of the incoming expensive AA.

Phase 3: Activation & Coupling of Fmoc-Phe(4-Mor)-OH

Rationale: We use a 3-fold excess (relative to resin) instead of the standard 5-fold to conserve material, compensated by the higher potency of HATU.

-

Calculate Reagents (0.1 mmol scale):

-

Fmoc-Phe(4-Mor)-OH: 0.3 mmol

-

HATU: 0.29 mmol (0.97 eq relative to AA to prevent capping by uronium salts)

-

HOAt (optional but recommended): 0.3 mmol

-

DIPEA: 0.6 mmol (2 eq relative to AA)

-

-

Dissolution: Dissolve amino acid and HATU/HOAt in minimal DMF (approx. 2-3 mL).

-

Activation: Add DIPEA immediately prior to addition to resin. Shake for 30 seconds. Color change to yellow is normal.

-

Coupling: Transfer solution to the resin vessel.

-

Time: Agitate at Room Temperature for 2 to 4 hours .

-

Note: Standard AAs couple in 45 mins; the morpholine bulk necessitates extended time.

-

Phase 4: Monitoring

-

Perform a Kaiser Test (Ninhydrin).

-

Take a few beads, wash with EtOH.

-

Add reagents (Phenol, KCN, Ninhydrin). Heat at 100°C for 5 mins.

-

Result: Beads should be colorless/yellow. If Blue, recouple (Repeat Phase 3 with half equivalents).

-

Phase 5: Cleavage & Isolation

The morpholine ring is stable to TFA. However, because it is basic, it will be protonated during cleavage.

-

Wash Resin: DMF (3x), DCM (3x), MeOH (2x). Dry under vacuum.[2][3][4]

-

Cocktail Preparation: Prepare Reagent B (Standard) or Reagent K (if Cys/Trp present).

-

Reaction: Add 10 mL cocktail per gram of resin. Agitate for 2-3 hours .

-

Precipitation:

-

Filter filtrate into cold Diethyl Ether (-20°C).

-

Centrifuge (3000 rpm, 5 min). Decant ether.

-

Wash pellet 2x with cold ether.[4]

-

Analytical Characterization (QC)

When analyzing the crude peptide via LC-MS, be aware of the specific retention behavior caused by the morpholine group.

| Parameter | Expectation | Mechanism |

| Mass Shift | +85 Da vs Native Phe | Addition of Morpholine ring (C4H8NO). |

| HPLC Retention | Reduced vs Native Phe | The morpholine nitrogen is protonated at pH 2 (TFA buffer), increasing polarity. |

| Peak Shape | Potential Tailing | Basic amines can interact with residual silanols on C18 columns. Use a column with high carbon load or end-capping. |

Structural Visualization

The following diagram highlights the protonation site during HPLC analysis.

Caption: Structural connectivity and protonation site of the Morpholinyl-Phe residue under acidic conditions.

References

-

Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. University of California, Irvine (Nowick Lab). Available at: [Link]

-

PubChem Compound Summary: Fmoc-4-Amino-L-phenylalanine (Analog Reference). National Center for Biotechnology Information. Available at: [Link]

Sources

Advanced Coupling Protocols for N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine in SPPS

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Application Note & Detailed Experimental Protocol

Introduction & Mechanistic Insights

The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a cornerstone of modern drug discovery, offering enhanced proteolytic stability, altered pharmacokinetics, and novel target interactions. N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine (CAS: 2349525-74-0) is a highly specialized building block featuring a bulky morpholine ring at the para position of the phenyl moiety [1].

As a Senior Application Scientist, I must emphasize that successfully coupling this residue via Solid-Phase Peptide Synthesis (SPPS) requires overcoming two distinct chemical challenges:

-

Steric Hindrance: The morpholine substituent significantly increases the spatial bulk of the side chain. While the para position is distant from the α-amine, the overall hydrodynamic radius of the residue can induce localized aggregation on the resin, hindering the diffusion of coupling reagents and subsequent amino acids.

-

Stereochemical Dynamics (DL-Racemate): Because this building block is supplied as a DL-racemate, its incorporation into a chiral peptide chain will inherently generate a pair of diastereomers. This is often an intentional design choice for high-throughput library screening, but it necessitates robust coupling conditions that do not favor one enantiomer over the other (kinetic resolution), followed by downstream separation via preparative RP-HPLC.

To overcome the steric barriers and ensure quantitative coupling, this protocol employs a dual-coupling strategy leveraging the synergistic strengths of DIC/Oxyma Pure and HATU/DIEA[2, 3].

Rationale for Coupling Reagent Selection

Standard coupling reagents like HBTU or DIC/HOBt frequently fail or require excessively long reaction times when applied to bulky nnAAs, leading to deletion sequences and complex purification profiles.

-

Primary Coupling (DIC/Oxyma Pure): Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC is our first-line strategy. It offers superior coupling efficiency compared to HOBt, is non-explosive, and performs exceptionally well at elevated temperatures (e.g., 50°C) without inducing significant side reactions [4].

-

Secondary Coupling (HATU/DIEA): For sequences prone to severe aggregation or extreme steric clash, a second coupling using HATU is employed. HATU generates a highly reactive OAt ester. The pyridine nitrogen in the HOAt leaving group provides critical anchimeric assistance (intramolecular base catalysis), making it the gold standard for sterically hindered amines [5].

Quantitative Comparison of Coupling Reagents

The following table summarizes the expected performance metrics when coupling sterically hindered phenylalanine derivatives based on empirical SPPS data[3, 5].

| Coupling Reagent System | Activation Intermediate | Anchimeric Assistance | Suitability for Bulky nnAAs | Typical Yield (Single Coupling) |

| DIC / HOBt | OBt Ester | No | Poor | 40 - 60% |

| HBTU / DIEA | OBt Ester | No | Moderate | 65 - 75% |

| DIC / Oxyma Pure | Oxyma Ester | No | High (Excellent at 50°C) | 85 - 95% |

| HATU / DIEA | OAt Ester | Yes | Very High (Gold Standard) | > 95% |

| COMU / DIEA | Oxyma Ester | No | Very High (Safer HATU alt.) | > 95% |

Workflow Visualization

The following decision tree dictates the logical progression of the coupling cycle to ensure a self-validating synthesis loop.

Caption: Decision tree for coupling sterically hindered N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine in SPPS.

Detailed Experimental Protocol

This protocol is scaled for 0.1 mmol of peptide-resin. Solvents should be peptide-synthesis grade (low water/amine content).

Phase 1: Resin Preparation & Deprotection

-

Resin Swelling: Transfer 0.1 mmol of the loaded resin (e.g., Rink Amide AM resin) to a fritted SPPS reaction vessel. Swell in 5 mL of Dichloromethane (DCM) for 15 minutes, followed by 5 mL of N,N-Dimethylformamide (DMF) for 15 minutes. Drain thoroughly.

-

Fmoc Deprotection: Add 4 mL of 20% (v/v) piperidine in DMF to the resin. Agitate at room temperature (RT) for 5 minutes. Drain and repeat with a fresh 4 mL aliquot for 10 minutes.

-

Washing: Wash the resin extensively to remove piperidine: DMF (3 × 5 mL), DCM (3 × 5 mL), and finally DMF (3 × 5 mL).

Phase 2: Primary Coupling (DIC/Oxyma Pure)

Causality Note: Pre-activation is kept brief (2-3 mins) to prevent the formation of inactive N-acylureas, maximizing the concentration of the active Oxyma ester.

-

Reagent Preparation: In a clean vial, dissolve 0.4 mmol (4.0 eq) of N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine and 0.4 mmol (4.0 eq, ~57 mg) of Oxyma Pure in 2 mL of DMF.

-

Activation: Add 0.4 mmol (4.0 eq, ~62 µL) of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for 2 minutes at RT.

-

Coupling: Transfer the activated mixture to the resin. Agitate the vessel.

-

Standard Condition: 1 hour at Room Temperature.

-

Optimized Condition (Recommended): 30 minutes at 50°C using an air-bath thermostatic oscillator or microwave synthesizer [4].

-

-

Washing: Drain the reaction mixture and wash the resin with DMF (3 × 5 mL).

Phase 3: Analytical Validation (Kaiser Test)

-

Extract a few resin beads and transfer them to a glass test tube.

-

Add 2 drops each of Kaiser Test Reagents A (ninhydrin), B (phenol), and C (KCN/pyridine).

-

Heat at 100°C for 3 minutes.

-

Yellow/Colorless beads: Coupling is complete. Proceed to Phase 5.

-

Blue/Purple beads: Free primary amines remain. Proceed to Phase 4 (Secondary Coupling).

-

Phase 4: Secondary Coupling (HATU/DIEA) - If Required

Causality Note: If the Kaiser test is positive, the remaining unreacted sites are highly sterically hindered. HATU provides the necessary anchimeric assistance to force the reaction to completion [5].

-

Reagent Preparation: Dissolve 0.3 mmol (3.0 eq) of the nnAA and 0.3 mmol (3.0 eq, ~114 mg) of HATU in 2 mL of DMF.

-

Base Addition: Add 0.6 mmol (6.0 eq, ~104 µL) of N,N-Diisopropylethylamine (DIEA). The solution will turn yellow.

-

Coupling: Immediately add to the resin and agitate for 1 hour at RT.

-

Washing: Drain and wash with DMF (3 × 5 mL) and DCM (3 × 5 mL).

Phase 5: Cleavage and Global Deprotection

-

Following the completion of the entire peptide sequence and final Fmoc removal, wash the resin with DCM (5 × 5 mL) and dry under a vacuum for 1 hour.

-

Add 5 mL of Cleavage Cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v). Agitate for 2.5 hours at RT.

-

Filter the cleavage solution into a centrifuge tube containing 30 mL of cold (-20°C) diethyl ether to precipitate the crude peptide.

-

Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Dry the pellet under a gentle stream of nitrogen.

Downstream Processing: Handling the Diastereomers

Because N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine is racemic, the resulting crude peptide will consist of two diastereomers (assuming the rest of the peptide contains chiral L-amino acids).

Analytical LC-MS: When running the crude peptide on a standard C18 analytical column (e.g., 5-95% Acetonitrile/Water with 0.1% TFA over 15 mins), you will typically observe a split peak or two distinct adjacent peaks sharing the exact same mass (m/z). Purification: To isolate the specific epimer of interest, utilize Preparative RP-HPLC with a shallow gradient (e.g., increasing organic modifier by 0.5% per minute) around the elution time of the target peaks to achieve baseline resolution of the diastereomers.

References

- Advanced ChemBlocks. (2026). N-Fmoc-4-(4-morpholinyl)-D-phenylalanine Product Specifications. AChemBlock.

- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.

- BenchChem. (2025). A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. BenchChem.

- Ma, Y., et al. (2022). DIC/Oxyma Based Efficient Synthesis and Activity Evaluation of Spider Peptide Toxin GsMTx4. Chinese Journal of Organic Chemistry, 42(2), 498-506.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.

incorporating morpholinyl-phenylalanine into bioactive peptides

Abstract

This guide details the strategic incorporation of 4-morpholinyl-phenylalanine (Phe(4-Morph)) into bioactive peptides using Fmoc Solid-Phase Peptide Synthesis (SPPS). The morpholine moiety acts as a critical physicochemical modulator—enhancing aqueous solubility, introducing a hydrogen bond acceptor, and tuning the pharmacokinetic profile of hydrophobic peptide scaffolds. This protocol moves beyond standard synthesis instructions, offering a medicinal chemistry perspective on why and how to deploy this non-canonical amino acid effectively.

Strategic Rationale: The Medicinal Chemist’s Perspective

Incorporating Phe(4-Morph) is rarely a random choice; it is a calculated design move to solve specific drug development bottlenecks.

-

Solubility Enhancement: The morpholine ring contains a basic nitrogen (pKa ~8.3) and an ether oxygen. At physiological pH, a fraction of the population is protonated, significantly disrupting the aggregation of hydrophobic residues (e.g., poly-Phe/Trp sequences).

-

Pharmacokinetic Tuning: Morpholine is a "privileged scaffold" in medicinal chemistry. It often improves metabolic stability against cytochrome P450 enzymes compared to open-chain amines and can enhance blood-brain barrier (BBB) permeability by balancing lipophilicity with polarity.

-

Receptor Interactions: The ether oxygen serves as a weak hydrogen bond acceptor, while the ring structure provides a defined steric bulk that can fill hydrophobic pockets in receptors (e.g., GPCRs or integrins) more effectively than a flat phenyl ring.

Decision Logic: When to Deploy Phe(4-Morph)

Figure 1: Decision matrix for selecting Morpholinyl-Phenylalanine during lead optimization.

Materials & Reagents

-

Amino Acid: Fmoc-Phe(4-Morph)-OH (CAS: 2349610-01-9).[1][2]

-

Storage: -20°C, desiccated. Allow to warm to RT before opening to prevent condensation.

-

-

Resin: Rink Amide (for C-terminal amides) or Wang/2-CTC (for C-terminal acids).

-

Recommendation: Use ChemMatrix or Tentagel resins if the peptide sequence is >15 residues to ensure better swelling and solvent accessibility for the bulky morpholine group.

-

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

-

Note: Avoid HBTU/HOBt for this specific coupling. The steric bulk of the morpholine ring requires the superior reactivity of the aza-benzotriazole system (HATU).

-

-

Solvents: DMF (Peptide grade, amine-free), DCM, NMP.

Experimental Protocol: Fmoc SPPS Incorporation

This protocol assumes a 0.1 mmol scale.[3] The critical deviation from standard SPPS is the extended coupling time and double coupling requirement due to the steric hindrance of the morpholinyl group.

Step 1: Resin Preparation[3][4]

-

Weigh 0.1 mmol of resin into a fritted reaction vessel.

-

Swell in DCM (5 mL) for 30 mins.

-

Wash with DMF (3 x 5 mL).

Step 2: Fmoc Deprotection (Standard)

-

Treat resin with 20% Piperidine in DMF (5 mL) for 5 mins. Drain.

-

Treat again with 20% Piperidine in DMF (5 mL) for 15 mins. Drain.

-

Wash: DMF (3x), DCM (3x), DMF (3x).[4]

-

QC Check: Perform a Kaiser test (ninhydrin) to ensure a positive result (blue beads) indicating free amines.

-

Step 3: Coupling of Fmoc-Phe(4-Morph)-OH

Rationale: The morpholine ring at the para position creates significant bulk. Standard 1-hour couplings often yield deletions.

-

Activation Cocktail:

-

Fmoc-Phe(4-Morph)-OH: 0.4 mmol (4 eq)

-

HATU: 0.38 mmol (3.8 eq)

-

HOAt: 0.4 mmol (4 eq) - Optional but recommended for difficult sequences.

-

DIEA (Diisopropylethylamine): 0.8 mmol (8 eq)

-

Solvent: DMF (minimum volume to dissolve, ~2-3 mL).

-

-

Procedure:

-

Double Coupling (Mandatory):

-

Wash: DMF (4x), DCM (4x).

-

Capping (Recommended): Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 mins to cap any unreacted amines, preventing deletion sequences.

Step 4: Final Cleavage & Side-Chain Deprotection

The morpholine ring is stable under standard acidic cleavage conditions.

-

Wash resin thoroughly with DCM. Dry under nitrogen.

-

Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Volume: 10 mL per gram of resin.[4]

-

-

Agitate for 2-3 hours.

-

Precipitate in cold diethyl ether (-20°C). Centrifuge and wash pellet 3x with ether.

Visualization: Optimized SPPS Workflow

Figure 2: Optimized SPPS cycle highlighting the critical Double Coupling decision path for sterically demanding residues like Phe(4-Morph).

Analytical Characterization

The introduction of the morpholine group will shift the retention time (Rt) on Reverse-Phase HPLC (RP-HPLC).

| Parameter | Standard Phe Peptide | Phe(4-Morph) Analog | Observation |

| HPLC Retention | High (Hydrophobic) | Reduced (More Polar) | Morpholine decreases hydrophobicity, eluting earlier on C18 columns. |

| Mass Spec (ESI) | [M+H]+ | [M+H]+ + 85 Da | The morpholine substitution adds ~85.1 Da compared to native Phe. |

| Solubility (pH 7) | Low (<0.1 mg/mL) | Improved (>1.0 mg/mL) | Basic nitrogen protonation assists solvation. |

HPLC Protocol:

-

Column: C18 (e.g., Phenomenex Jupiter), 5 µm, 300 Å.

-

Buffer A: 0.1% TFA in Water.[5]

-

Buffer B: 0.1% TFA in Acetonitrile.[5]

-

Gradient: 5% to 65% B over 30 mins.

-

Note: The basic morpholine nitrogen may cause peak tailing. If observed, add 0.1% Triethylamine (TEA) to the mobile phase (at high pH) or increase TFA concentration.

Troubleshooting & FAQs

Q: The coupling efficiency is consistently low (<80%).

-

A: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) as the solvent during coupling. NMP disrupts beta-sheet aggregation better than DMF. Alternatively, increase the temperature to 50°C (microwave-assisted SPPS is highly effective here).

Q: My peptide is not soluble in the purification buffer.

-

A: Although Phe(4-Morph) improves solubility, the overall sequence might still be hydrophobic. Dissolve the crude peptide in a minimal amount of DMSO or 50% Acetic Acid before injecting onto the HPLC.

Q: Mass spec shows a +16 Da peak.

-

A: This indicates oxidation of the morpholine ether or methionine (if present). Ensure all solvents are degassed and use fresh cleavage cocktails containing scavengers (TIS/Water).

References

-

Solid-Phase Peptide Synthesis Protocols. Springer Nature Experiments. Available at: [Link]

-

Morpholine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Enhancing Oral Bioavailability of Peptides. Hilaris Publishing. Available at: [Link][4][5]

Sources

Fmoc deprotection times for morpholine-containing peptide chains

Application Note: Optimization of Fmoc Removal in Sensitive and Sterically Hindered Peptides

Subtitle: The Morpholine Protocol for Suppressing Aspartimide Formation and Racemization in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

Standard Fmoc removal using 20% piperidine is the gold standard for speed and efficiency in SPPS. However, this aggressive basicity becomes a liability when synthesizing "difficult" sequences containing Asp-Gly, Asp-Asn, or C-terminal cysteine residues. In these contexts, piperidine promotes severe side reactions, most notably aspartimide formation (leading to

This guide details the Morpholine Deprotection Protocol . By substituting piperidine (pKa ~11.[3]1) with morpholine (pKa ~8.3), researchers can shift the reaction kinetics to favor Fmoc cleavage over side-chain deprotonation. While this increases deprotection time, it preserves peptide integrity in high-value, sensitive chains.

Scientific Background & Mechanistic Logic

The Fmoc Cleavage Mechanism (E1cB)

Fmoc removal proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. The base abstracts the acidic proton from the fluorenyl ring (C9 position), generating a reactive dibenzofulvene (DBF) intermediate.[3][4]

-

Piperidine: Rapidly abstracts the proton (

seconds) and effectively scavenges DBF. -

Morpholine: Abstracts the proton significantly slower due to lower basicity (

minute to hours depending on steric bulk) but is sufficient to drive the reaction to completion given adequate time.

The Aspartimide Problem

In sequences containing Asp(OtBu)-Gly or Asp(OtBu)-Asn, the amide nitrogen of the next residue can attack the ester carbonyl of the aspartic acid side chain. This cyclization forms an aspartimide intermediate.[2][5]

-

Base Sensitivity: Strong bases like piperidine deprotonate the amide backbone, accelerating this attack.

-

Morpholine Advantage: Morpholine is basic enough to remove Fmoc but not basic enough to efficiently deprotonate the amide backbone, thereby suppressing the cyclization.

Table 1: Physicochemical Comparison of Deprotection Reagents

| Feature | Piperidine | Morpholine | Impact on Synthesis |

| Structure | Cyclic 2° Amine | Cyclic 2° Amine (Ether) | Morpholine is less nucleophilic. |

| pKa (approx) | 11.1 | 8.3 | Morpholine is ~1000x less basic. |

| Fmoc | ~6 sec (Soln) | ~60+ sec (Soln) | Morpholine requires longer contact time. |

| Aspartimide Risk | High | Low | Morpholine is preferred for Asp-Gly/Asn.[3] |

| Racemization | High (Cys/His) | Low | Morpholine preserves chirality. |

Experimental Protocol: The Morpholine Workflow

Reagent Preparation

Morpholine is less reactive; therefore, a higher concentration is required compared to piperidine.[2]

-

Standard Cocktail: 50% (v/v) Morpholine in DMF.

-

Storage: Prepare fresh daily. Morpholine can absorb

and moisture, reducing efficacy. -

Additives (Optional): For extremely hindered peptides where morpholine is too slow, add 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Note: DBU increases the risk of aspartimide; use only if steric hindrance prevents Fmoc removal.

Step-by-Step Deprotection Protocol

A. Manual Synthesis (Standard Scale 0.1 mmol)

-

Wash: Drain the reaction vessel (RV). Wash resin

with DMF (1 min each).[6] -

Initial Deprotection (Flash): Add 50% Morpholine/DMF (approx. 10 mL per gram of resin). Agitate for 5 minutes . Drain.

-

Purpose: Removes the bulk of Fmoc and scavenges any reactive species.

-

-

Main Deprotection: Add fresh 50% Morpholine/DMF. Agitate for 30 minutes .

-

Note: For Asp-Gly sequences, extend to 60 minutes or perform

min cycles.

-

-

Wash: Drain. Wash resin

with DMF.[7] -

Validation: Perform a Chloranil test (for secondary amines) or UV monitoring (see Section 4).

B. Automated Synthesis (Microwave/Flow)

-

Temperature: Morpholine deprotection can be heated to 50°C to accelerate kinetics without reaching the degradation threshold of piperidine at 75°C.

-

Cycle:

-

Step 1: 50% Morpholine, 75°C, 2 min (Initial).

-

Step 2: 50% Morpholine, 75°C, 15 min (Main).

-

-

Caution: If preventing aspartimide is the sole goal, avoid heating. Stick to Room Temperature (RT) with extended times (

min).

Visualization: Decision Logic & Mechanism

Workflow Decision Matrix

Use this logic tree to determine when to switch from Piperidine to Morpholine.

Caption: Decision matrix for selecting the appropriate deprotection reagent based on peptide sequence sensitivity and steric hindrance.

Troubleshooting & Optimization

Monitoring Reaction Completeness

Because morpholine is slower, "standard" times are often insufficient for aggregated chains. You must validate deprotection.[2]

-

UV Monitoring (The Gold Standard):

-

Collect the deprotection waste.

-

Measure Absorbance at 301 nm (Dibenzofulvene-morpholine adduct).

-

Protocol: Compare the area under the curve (AUC) of the first deprotection vs. the second. If the second peak is >5% of the first, a third cycle is required.

-

-

The Chloranil Test:

-

Since morpholine leaves a secondary amine on the N-terminus (if Proline) or a primary amine, standard Kaiser tests work, but the Chloranil test is more sensitive for secondary amines or difficult sequences.

-

Positive: Blue/Green beads (Deprotection complete).

-

Negative: Colorless/Yellow beads (Incomplete).

-

Handling "Morpholine-Containing" Chains (Steric Context)

If the peptide chain itself contains a morpholine moiety (e.g., a non-canonical amino acid with a morpholine side chain, or N-terminal capping), the steric bulk can hinder the approach of the deprotection base to the Fmoc group.

-

Adjustment: Increase deprotection time by 50% .

-

Solvent: Add 1% Triton X-100 or use NMP instead of DMF to reduce aggregation caused by the hydrophobic morpholine ring.

References

-

Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[8] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

-

Fields, G. B., & Fields, C. G. (1991). Solvation Effects in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 113(11), 4202–4207. Link

-

Henschke, J. P., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[7] ACS Omega, 7(13), 11235–11243. Link

-

Mergler, M., et al. (2003). The Aspartimide Problem in Fmoc-based SPPS. Part I: Solvents and Bases. Journal of Peptide Science, 9(1), 36–46. Link

-

Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced SPPS. Journal of Peptide Science, 13(2), 143-148. Link

Sources

- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 2. chempep.com [chempep.com]

- 3. renyi.hu [renyi.hu]

- 4. mdpi.com [mdpi.com]

- 5. research-collection.ethz.ch [research-collection.ethz.ch]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. peptidechemistry.org [peptidechemistry.org]

Application Note: Automated Peptide Synthesis Settings for Non-Canonical Amino Acids

Executive Summary

The incorporation of non-canonical amino acids (NCAAs)—such as N-methylated residues,

This guide moves beyond generic "double coupling" advice. It provides a mechanistic framework for selecting coupling reagents, temperature settings, and deprotection cycles specifically tailored to the physicochemical properties of the NCAA.

Pre-Synthesis Strategic Planning

Resin Selection and Loading

For sequences containing >20% NCAAs or consecutive hindered residues, steric crowding on the resin surface is the primary cause of deletion sequences.

-

Recommendation: Use ChemMatrix® (PEG-based) or Tentagel resins over standard Polystyrene (PS). The superior swelling properties of PEG in diverse solvents allow better diffusion of bulky NCAA reagents.

-

Loading: Strictly limit loading to 0.2 – 0.3 mmol/g . High loading (0.6+ mmol/g) promotes inter-chain aggregation, which is exacerbated by the hydrophobic nature of many NCAAs.

Reagent Preparation

-

Stability: Many activated NCAAs (especially esters) are unstable. Do not pre-activate NCAAs in the reagent vials. Program the synthesizer to activate in situ immediately prior to delivery.

-

Concentration: Increase stock solution concentration to 0.5 M (vs standard 0.2 M) to drive kinetics via mass action, provided solubility permits.

Critical Parameters & Optimization

The Coupling Reagent Hierarchy

Standard HBTU/DIEA protocols are insufficient for most NCAAs. We categorize coupling strategies into three tiers based on steric demand and racemization risk.

| Tier | Target NCAA Class | Recommended Reagents | Mechanism/Rationale |

| 1 | Standard / Robust (e.g., | DIC / Oxyma Pure | Carbodiimide/Oxime chemistry prevents premature capping. Oxyma is safer than HOBt and allows higher temp stability. |

| 2 | Sterically Hindered (e.g., Aib, N-Me-Ala, | HATU / HOAt / DIEA orCOMU / DIEA | The 7-azabenzotriazole moiety (HOAt) creates a "neighboring group effect" that accelerates coupling by ~10x over HOBt. |

| 3 | Racemization Prone (e.g., Cys derivatives, His, Phenylglycine) | DIC / Oxyma Pure Base:2,4,6-Collidine | Collidine is a weaker, bulkier base than DIEA, significantly reducing proton abstraction from the |

Temperature and Microwave Settings

Heat overcomes the energy barrier imposed by steric hindrance but must be balanced against side reactions.

-

Aggressive Protocol (Hindered NCAAs): 75°C for 10 minutes. Note: N-methylated residues often require 75°C to couple ONTO, but the subsequent residue must also be coupled at high temp to overcome the N-methyl steric clash.

-

Conservative Protocol (Cys/His/Trp): Max 50°C or Room Temperature (RT). High heat promotes

-lactam formation in Arg and racemization in Cys.

Automated Protocols

Decision Tree for Method Selection

The following diagram illustrates the logic for assigning synthesis cycles to specific residues within your sequence.

Figure 1: Logic flow for selecting automated coupling parameters based on amino acid physicochemical properties.

Detailed Step-by-Step Workflow (The "Power" Cycle)

Use this cycle for Aib, N-Methyl amino acids, and residues immediately following them .

-

Resin Washing: DMF (3 x 3 mL).

-

Deprotection:

-

20% Piperidine in DMF + 0.1 M Oxyma Pure .

-

Why: Oxyma suppresses aspartimide formation and racemization of the previous residue, which is critical when using harsh deprotection conditions.

-

Cycle: 2 x 3 min at 75°C (Microwave) or 2 x 10 min (RT).

-

-

Wash: DMF (5 x 3 mL).

-

Coupling (Double Pass):

-

Pass 1: 5 eq AA, 5 eq HATU, 10 eq DIEA.

-

Condition: 75°C for 15 minutes.

-

Wash: DMF (3 x 3 mL).

-

Pass 2: 5 eq AA, 5 eq PyAOP (or COMU), 10 eq DIEA.

-

Condition: 75°C for 15 minutes.

-

Why: Switching activation chemistry (HATU then PyAOP) can sometimes overcome specific steric barriers that a single chemistry cannot.

-

-

Capping (Mandatory):

-

Acetic Anhydride / DIEA / DMF.

-

Why: Unreacted amines after this difficult step will result in deletion sequences (N-1) that are impossible to separate by HPLC. Acetylation "caps" them, shifting their retention time significantly.

-

Troubleshooting & Quality Control

Common Failure Modes

| Issue | Observation (LCMS) | Root Cause | Corrective Action |

| Incomplete Coupling | Mass = Target - NCAA + H | Steric hindrance preventing nucleophilic attack. | Switch to HATU or PyBrOP . Increase temp to 75°C. Use double coupling . |

| Racemization | Split peaks with identical Mass | Base-catalyzed proton abstraction. | Switch base to Sym-collidine . Lower temp to 50°C. Use DIC/Oxyma . |

| Aspartimide | Mass = Target - 18 Da | Side chain cyclization during deprotection. | Add 0.1 M Oxyma to the Piperidine deprotection solution. |

| Aggregation | Broad peaks, low yield | Inter-chain hydrogen bonding. | Use ChemMatrix resin. Add pseudoproline dipeptides if possible. |

Verification

-

Chloranil Test: For N-methylated residues, the standard Kaiser test (Ninhydrin) is ineffective because it detects primary amines. Use the Chloranil test or Acetaldehyde/Chloranil method to detect secondary amines.

-

Micro-Cleavage: Perform a micro-cleavage (20 mg resin, 200 µL TFA cocktail, 15 min) after the critical NCAA coupling to verify success before proceeding with the rest of the synthesis.

References

-

Albericio, F., &yman, J. M. (2018). Oxyma: An Efficient Additive for Peptide Synthesis. ACS Omega. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Peptide Synthesis: Handling Difficult Sequences. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][3][4][5][6][7][8][9][10][11] Chemical Reviews. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mesalabs.com [mesalabs.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. bachem.com [bachem.com]

- 7. researchgate.net [researchgate.net]

- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

Application Note: High-Fidelity Preparation of Fmoc-4-morpholinyl-Phe Stock Solutions for High-Throughput Screening

Target Audience: Researchers, Compound Management Scientists, and Drug Development Professionals Discipline: High-Throughput Screening (HTS), Compound Library Management, Peptide Chemistry

Executive Summary & Mechanistic Causality

Fmoc-4-morpholinyl-Phe is a highly specialized unnatural amino acid widely utilized in the synthesis of peptidomimetics, macrocyclic libraries, and targeted protein degraders (PROTACs). Integrating this compound into High-Throughput Screening (HTS) libraries requires precise solvation and storage protocols to prevent premature degradation.

As a Senior Application Scientist, I emphasize that preparing HTS stock solutions is not merely a matter of dissolving a powder; it is an exercise in controlling chemical microenvironments. Dimethylsulfoxide (DMSO) is the universal solvent for HTS due to its superior dielectric constant and biological compatibility[1]. However, DMSO is notoriously hygroscopic.

The Causality of Degradation: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is base-labile and cleaves via an E1cB elimination mechanism[2]. While the morpholine moiety on the phenylalanine ring is an aniline-like weak base, it is not basic enough to rapidly auto-cleave the Fmoc group. However, when hygroscopic DMSO absorbs atmospheric moisture during repeated freeze-thaw cycles or prolonged exposure to air, the water facilitates localized hydrolysis[1]. This creates a microenvironment capable of initiating slow proton abstraction at the Fmoc β-carbon, releasing CO₂ and dibenzofulvene (DBF)[2]. If DBF is not scavenged, it will alkylate other nucleophilic compounds in your HTS library, generating +222 Da mass shift adducts and causing false positives/negatives in your screening assays[2].

Therefore, this protocol is designed as a self-validating system : it mandates strictly anhydrous conditions, argon displacement, and an analytical validation gate to ensure library integrity before acoustic dispensing.

Materials and Reagents

To ensure reproducibility and prevent solvent-induced degradation, only ultra-pure, anhydrous reagents must be used.

| Reagent / Material | Specification / Grade | Purpose in Workflow |

| Fmoc-4-morpholinyl-Phe | >98% Purity (HPLC) | Target library compound. |

| Dimethylsulfoxide (DMSO) | Anhydrous, <0.005% H₂O, HTS Grade | Universal solvation matrix[1]. |

| Argon Gas | 99.999% Purity (UHP) | Inert atmosphere to displace oxygen and moisture[1]. |

| Microplates | Polypropylene, 384- or 1536-well | Storage vessels; prevents compound adsorption to walls[1]. |

| Foil Seals | Pierceable, DMSO-resistant | Hermetic sealing for -80°C storage. |

Self-Validating Experimental Protocol

This methodology outlines the preparation of a standard 10 mM DMSO stock solution[3], optimized for acoustic liquid handling (e.g., Echo systems).

Phase 1: Environmental Equilibration

Causality: Opening a cold vial of hygroscopic powder in a humid lab instantly introduces water, dooming the stock solution before solvation even begins.

-

Transfer the sealed vial of Fmoc-4-morpholinyl-Phe from -20°C storage to a desiccator.

-

Allow the vial to equilibrate to room temperature (RT) for a minimum of 2 hours.

-

Purge a glove box or controlled environment chamber with Argon gas until relative humidity drops below 5%.

Phase 2: Solvation under Inert Atmosphere

-

Inside the Argon-purged environment, accurately weigh the required mass of Fmoc-4-morpholinyl-Phe using an analytical balance (e.g., 4.72 mg for 1 mL of 10 mM stock).

-

Add the calculated volume of Anhydrous HTS-Grade DMSO.

-

Vortex gently for 60 seconds. Do not sonicate aggressively, as localized heating can accelerate Fmoc cleavage in the presence of trace impurities.

-

Visually inspect the solution against a dark background to ensure complete dissolution (no particulate scattering).

Phase 3: The Analytical Validation Gate (Self-Validation)

Before committing the stock to HTS microplates, the solution must validate its own integrity.

-

Extract a 5 µL aliquot and dilute it to 1 µM in Acetonitrile/Water (0.1% Formic Acid).

-

Inject into an LC-MS system.

-

Pass Criteria:

-

Primary peak purity > 95%.

-

Critical Check: Absence of a peak with a +222 Da mass shift (indicative of DBF-alkylation)[2].

-